molecular formula C70H11NO2 B12321791 Pyrrol-2'-yl)benzoic acid

Pyrrol-2'-yl)benzoic acid

Cat. No.: B12321791
M. Wt: 897.8 g/mol
InChI Key: NUFJNRMCYBYCAM-UHFFFAOYSA-N
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Description

(Pyrrol-2'-yl)benzoic acid refers to a class of benzoic acid derivatives featuring a pyrrole substituent. Two structurally distinct variants are highlighted in the literature:

  • 2-(1H-Pyrrol-2-yl)benzoic acid: A simpler derivative with a pyrrole ring directly attached to the benzoic acid backbone. Key properties include a molecular weight of 187.19 g/mol, molecular formula C₁₁H₉NO₂, and CAS number 74117-44-5 . It is stored under dry, sealed conditions at room temperature due to its hygroscopic nature.
  • 4-(1',5'-Dihydro-1'-methyl-2'H-[5,6]fullereno-C60-Ih-[1,9-c]this compound (C60-BA): A fullerene-functionalized variant with enhanced electronic properties, CAS 631918-72-4224. It is utilized in perovskite solar cells as a self-assembled monolayer (SAM) to improve interfacial charge transport and photovoltage stability .

Properties

Molecular Formula

C70H11NO2

Molecular Weight

897.8 g/mol

InChI

InChI=1S/C70H11NO2/c1-71-6-69-63-56-49-37-29-20-11-9-10-12-15(11)24-31(29)39-40-32(24)30-21(12)23-19-14(10)17-16-13(9)18-22(20)35(37)43-41-27(18)25(16)33-34-26(17)28(19)42-44-36(23)38(30)50-52(40)61(60(63)51(39)49)65-58(50)55(44)59-48(42)46(34)53-45(33)47(41)57(54(43)56)64(69)62(53)66(59)70(65,69)67(71)7-2-4-8(5-3-7)68(72)73/h2-5,67H,6H2,1H3,(H,72,73)

InChI Key

NUFJNRMCYBYCAM-UHFFFAOYSA-N

Canonical SMILES

CN1CC23C4=C5C6=C7C4=C8C9=C4C%10=C%11C%12=C%13C%10=C%10C9=C7C7=C%10C9=C%10C%14=C%15C%16=C%17C(=C%12C%12=C%17C%17=C%18C%16=C%16C%15=C%15C%10=C7C6=C%15C6=C%16C7=C%18C%10=C(C2(C1C1=CC=C(C=C1)C(=O)O)C7=C65)C1=C2C(=C4C8=C31)C%11=C%12C2=C%17%10)C%14=C%139

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrol-2’-yl)benzoic acid typically involves the condensation of a carboxylic acid with a pyrrole derivative. One common method is the reaction of 2,4,4-trimethoxybutan-1-amine with a carboxylic acid, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods: Industrial production of Pyrrol-2’-yl)benzoic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Pyrrol-2’-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitro groups.

Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 2-(1H-pyrrol-2-yl)benzoic acid serves as a crucial building block for synthesizing more complex organic molecules and heterocycles. Its structural properties allow for the formation of various derivatives that can be tailored for specific chemical reactions.

Medicine

Research has identified several potential medicinal applications for 2-(1H-pyrrol-2-yl)benzoic acid:

  • Antimicrobial Activity : This compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study reported inhibition zones and minimum inhibitory concentrations (MIC) that indicate its efficacy as an antimicrobial agent:
MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. Studies have indicated its effectiveness against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values suggesting significant growth inhibition compared to standard chemotherapeutics:
CompoundCell LineIC50 (µM)Comparison
2-(1H-pyrrol-2-yl)benzoic acidMCF-73.42Higher than control
Derivative XA5494.53Comparable to doxorubicin

Industry

In industrial applications, 2-(1H-pyrrol-2-yl)benzoic acid is utilized in the production of advanced materials such as polymers and coatings. Its unique structural properties contribute to the development of materials with enhanced performance characteristics.

Case Studies

Several notable studies have explored the efficacy and safety profiles of 2-(1H-pyrrol-2-yl)benzoic acid:

  • Monoclonal Antibody Production : A study demonstrated that derivatives of this compound improved monoclonal antibody production in CHO cells by enhancing cell-specific productivity while maintaining cell viability.
  • Antitubercular Activity Exploration : Research into structural modifications of the pyrrole scaffold led to identifying new derivatives with enhanced activity against Mycobacterium tuberculosis, highlighting its potential in treating resistant strains.

Mechanism of Action

The mechanism of action of Pyrrol-2’-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Structure Molecular Weight (g/mol) Key Properties Applications
2-(1H-Pyrrol-2-yl)benzoic acid Benzoic acid + pyrrole substituent 187.19 High polarity, hygroscopic, moderate solubility in organic solvents Intermediate in organic synthesis
C60-BA Fullerene-pyrrole-benzoic acid ~960 (estimated) High electron affinity, thermal stability (>100°C), SAM-forming capability Perovskite solar cell interfaces
(1,2-Methanofullerene C60)-61-carboxylic acid Fullerene-carboxylic acid ~840 (estimated) Strong electron transport, solubility in chlorobenzene Organic electronics
Benzoic acid Unsubstituted 122.12 High distribution coefficient (m), rapid extraction rates in ELM systems Wastewater treatment

Key Observations :

  • Electronic Properties : C60-BA outperforms simpler benzoic acids in electronic applications due to its fullerene core, which enhances electron mobility and reduces recombination losses in solar cells . In contrast, unsubstituted benzoic acid lacks such functionality.
  • Solubility and Processing: C60-BA requires dynamic spin-coating in chlorobenzene (0.5 mg/mL) and annealing at 100°C for SAM formation, whereas non-fullerene derivatives like 2-(1H-Pyrrol-2-yl)benzoic acid dissolve more readily in polar solvents .
  • Extraction Efficiency : While benzoic acid exhibits rapid extraction rates in emulsion liquid membrane (ELM) systems (98% extraction in <5 minutes), pyrrole-substituted variants may show altered solubility and diffusivity due to the pyrrole group’s hydrophobic interactions .

Research Findings and Industrial Relevance

  • C60-BA in Solar Cells: Its use with Al₂O₃ nanoparticles enhances perovskite stability, reducing degradation under UV exposure .
  • Extraction Dynamics: Pyrrole substituents may reduce aqueous solubility compared to unsubstituted benzoic acid, aligning with trends seen in phenol (logP ~1.5) vs. benzoic acid (logP ~1.9) .

Biological Activity

Pyrrol-2'-yl)benzoic acid, a compound characterized by a pyrrole ring attached to a benzoic acid moiety, has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, pharmacological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₉NO₂
  • Molecular Weight : Approximately 187.19 g/mol
  • Structure : The compound features a pyrrole group at the para position relative to the carboxylic acid functional group, contributing to its unique chemical and biological properties.

This compound exhibits its biological activity through various mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. For instance, it has shown inhibitory effects on dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are crucial in metabolic pathways.
  • Receptor Modulation : It interacts with receptors, acting as either an agonist or antagonist. This modulation can influence various cellular signaling pathways.
  • Antimicrobial Activity : Research indicates that pyrrole derivatives exhibit significant antimicrobial properties against various pathogens, including multidrug-resistant bacteria .

Biological Activities

The biological activities of this compound can be categorized as follows:

  • Anticancer Activity : Studies have reported that pyrrole derivatives possess potent anticancer effects against liver (HEPG2) and breast (MCF7) cancer cell lines .
  • Anti-inflammatory Effects : The compound demonstrates anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : It shows effectiveness against several bacterial strains, highlighting its potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth in HEPG2 and MCF7 cell lines
Anti-inflammatoryReduces inflammation markers in vitro
AntimicrobialEffective against multidrug-resistant bacteria
Enzyme InhibitionInhibits DHFR and enoyl ACP reductase

Notable Research Findings

  • A study demonstrated that structural modifications of pyrrole derivatives significantly enhanced their anticancer activity against specific cell lines, indicating the importance of chemical structure in biological efficacy .
  • Another investigation highlighted the compound's ability to inhibit the binding of ephrin A5 to EPHA2 receptors, with IC50 values indicating low micromolar potency .

Q & A

Q. What are the common synthetic routes for preparing (pyrrol-2'-yl)benzoic acid derivatives?

Methodological Answer: Synthesis typically involves multi-step reactions, such as condensation of pyrrole derivatives with benzoic acid precursors. For example, methyl esters of nicotinic or pyrazine carboxylic acids can undergo hydrolysis under basic conditions (e.g., 2 N NaOH in methanol/THF) to yield the free acid form . Purification often includes solvent extraction (e.g., dichloromethane or ethyl acetate) and recrystallization. For fullerene-containing derivatives like 4-(1',5'-dihydro-1'-methyl-2'H-[5,6]fullereno-C60-Ih-pyrrol-2'-yl)benzoic acid, cyclopropanation reactions with C60 are employed, followed by functionalization of the benzoic acid moiety .

Q. What analytical techniques are recommended for characterizing (this compound derivatives?

Methodological Answer:

  • LC-MS : For qualitative and quantitative analysis of molecular weight and purity. High-resolution LC-MS platforms (e.g., Q-TOF systems) can identify fragmentation patterns and confirm structural integrity .
  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions and stereochemistry. For example, shifts in aromatic proton signals (~6.5–8.5 ppm) help confirm benzoic acid attachment .
  • HPLC : Used for purity assessment, especially when coupled with UV detection at wavelengths such as 345 nm (for fullerene derivatives) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data when characterizing (this compound derivatives?

Methodological Answer:

  • Cross-Validation : Combine NMR with FT-IR or Raman spectroscopy to resolve ambiguities in functional group assignments (e.g., distinguishing carboxylic acid vs. ester peaks).
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to isolate overlapping signals in NMR spectra.
  • Computational Modeling : Compare experimental data (e.g., chemical shifts) with DFT-calculated spectra to validate structural hypotheses .
  • Purity Checks : Contradictions may arise from impurities; re-purify samples via column chromatography or preparative HPLC .

Q. What methodologies are effective in studying the degradation pathways of (this compound derivatives under environmental conditions?

Methodological Answer:

  • Biotic/Abiotic Degradation Assays : Incubate derivatives in controlled environments (e.g., soil/water matrices) with microbial consortia. Monitor degradation using LC-MS/MS to detect intermediates like hydroxylated or decarboxylated products .
  • Isotope Tracing : Introduce ¹⁴C-labeled benzoic acid moieties to track metabolic pathways in biodegradation studies.
  • Kinetic Modeling : Use pseudo-first-order rate constants derived from time-course LC-MS data to predict environmental persistence .

Q. How can self-assembled monolayers (SAMs) of (this compound derivatives be optimized for organic electronics?

Methodological Answer:

  • Surface Functionalization : Pre-treat substrates (e.g., ITO or gold) with adhesion promoters like (3-aminopropyl)trimethoxysilane to enhance SAM uniformity .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to improve derivative solubility and monolayer density.
  • Characterization : Employ AFM for topographic analysis and UV-Vis spectroscopy to monitor SAM formation efficiency. For fullerene-based derivatives, UV peaks at 345 nm (in CH₂Cl₂) confirm electronic transitions critical for photovoltaic applications .

Q. What protocols ensure high purity of (this compound derivatives for pharmacological studies?

Methodological Answer:

  • Recrystallization : Use solvent pairs like ethanol/water to remove byproducts.
  • HPLC-DAD : Employ C18 columns with gradient elution (e.g., acetonitrile/water + 0.1% formic acid) to achieve >95% purity thresholds .
  • Stability Testing : Store derivatives under inert gas (e.g., argon) at -20°C to prevent oxidation, and validate stability via periodic LC-MS checks .

Notes

  • Avoid commercial suppliers like BenchChem; prioritize peer-reviewed synthesis protocols .
  • For conflicting data, cross-reference spectral libraries (e.g., PubChem) and replicate experiments .
  • Ethical guidelines for environmental studies: Include controls for biotic/abiotic degradation assays to ensure reproducibility .

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